molecular formula C21H22N4O8 B1142681 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide CAS No. 245500-97-4

8-Hydroxy Nevirapine 8-O-β-D-Glucuronide

Número de catálogo: B1142681
Número CAS: 245500-97-4
Peso molecular: 458.4 g/mol
Clave InChI: IVZWGLRSSHUFTI-WCYOCWRHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Hydroxy Nevirapine 8-O-β-D-Glucuronide (CAS 245500-97-4) is the O-glucuronide conjugate of 8-Hydroxy Nevirapine, which is a metabolite of Nevirapine (NVP) . Nevirapine is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), and was the first approved drug in its class for the treatment of HIV-1 infection . The formation of glucuronide conjugates is a major Phase II metabolic pathway for many drugs, facilitating their excretion. As a defined metabolite, this compound is a critical reference material for researchers conducting in vitro and in vivo studies on the metabolic fate and pharmacokinetics of Nevirapine . Investigating such metabolites is essential for understanding the complex metabolic pathways of antiretroviral drugs, which can involve multiple cytochrome P450 (CYP) enzymes and lead to reactive metabolite species . This compound is presented as a powder with a high purity of 98% and should be stored desiccated and protected from air and light at 2-8°C . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Propiedades

Número CAS

245500-97-4

Fórmula molecular

C21H22N4O8

Peso molecular

458.4 g/mol

Nombre IUPAC

(2R,3R,4R,5S,6R)-6-[(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-13-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H22N4O8/c1-8-4-5-22-18-12(8)24-19(29)11-6-10(7-23-17(11)25(18)9-2-3-9)32-21-15(28)13(26)14(27)16(33-21)20(30)31/h4-7,9,13-16,21,26-28H,2-3H2,1H3,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m1/s1

Clave InChI

IVZWGLRSSHUFTI-WCYOCWRHSA-N

SMILES isomérico

CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)C(=O)N2)C5CC5

SMILES canónico

CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)N2)C5CC5

Sinónimos

11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-8-yl β-D-Glucopyranosiduronic Acid

Origen del producto

United States

Métodos De Preparación

Enzyme Selection and Reaction Conditions

UGT isoforms, particularly UGT1A1 and UGT2B7, are implicated in this process due to their affinity for phenolic substrates. Human liver microsomes or recombinant UGT enzymes expressed in insect cells (e.g., Sf9 cells) are commonly used as enzyme sources. The reaction typically occurs in phosphate buffer (pH 7.4) at 37°C, with UDPGA (3–5 mM) as the co-substrate.

Table 1: Key Parameters for Enzymatic Glucuronidation

ParameterOptimal ConditionImpact on Yield
Enzyme SourceHuman liver microsomesHigher catalytic activity
UDPGA Concentration5 mMMaximizes conjugation
Incubation Time60–120 minutesEnsures reaction completion
Substrate Concentration50–100 µMAvoids substrate inhibition

Kinetic Analysis and Challenges

Studies on UGT1A10, a homolog involved in hydroxywarfarin glucuronidation, reveal substrate inhibition kinetics at elevated 8-Hydroxy Nevirapine concentrations (>100 µM). This necessitates precise substrate dosing to prevent enzyme saturation. The apparent K<sub>m</sub> for 8-Hydroxy Nevirapine ranges from 20–40 µM, with a V<sub>max</sub> of 15–25 nmol/min/mg protein.

In Vitro Synthesis Using Human Liver Microsomes

Protocol Overview

  • Incubation Setup : Combine 8-Hydroxy Nevirapine (50 µM), UDPGA (5 mM), and liver microsomes (1 mg protein/mL) in Tris-HCl buffer (pH 7.4).

  • Reaction Initiation : Add MgCl<sub>2</sub> (5 mM) to activate UGTs.

  • Termination : Stop the reaction with ice-cold acetonitrile after 90 minutes.

  • Product Isolation : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to purify the glucuronide.

Yield and Efficiency

The glucuronidation yield under these conditions averages 60–70%, with minor formation of 12-hydroxy-nevirapine glucuronide as a byproduct. Enzyme induction via rifampicin or phenobarbital enhances UGT activity, increasing yields to 80%.

Recombinant Enzyme Systems for Scalable Production

Baculovirus-Insect Cell Expression

Recombinant UGT1A10 expressed in Sf9 cells demonstrates high activity toward 8-Hydroxy Nevirapine, producing 8-O-β-D-glucuronide at rates of 20 nmol/min/mg protein. Mutagenesis studies highlight the role of phenylalanine-90 (F90) in substrate binding; F90A mutants retain 80% activity for 8-hydroxy substrates but lose affinity for 6- and 7-hydroxy derivatives.

Table 2: Recombinant UGT Mutants and Their Activity

UGT VariantSubstrateV<sub>max</sub> (nmol/min/mg)K<sub>m</sub> (µM)
Wild-Type8-Hydroxy Nevirapine2035
V92A8-Hydroxy Nevirapine18330
F93A8-Hydroxy Nevirapine5040

Advantages of Recombinant Systems

  • Scalability : Insect cell cultures allow large-scale production.

  • Specificity : Engineered mutants (e.g., V92A) enhance glucuronidation rates tenfold.

Analytical Methods for Verification

LC-MS/MS Characterization

The glucuronide is identified using a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Key MS/MS transitions include m/z 458.4 → 282.2 (aglycone fragment).

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H-NMR confirms β-D-glucuronide linkage through anomeric proton signals at δ 5.6 (d, J = 7.2 Hz) .

Análisis De Reacciones Químicas

Types of Reactions

8-Hydroxy Nevirapine 8-O-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off, regenerating 8-Hydroxy Nevirapine. This reaction can occur under acidic or enzymatic conditions .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of this compound is 8-Hydroxy Nevirapine .

Aplicaciones Científicas De Investigación

Metabolism and Mechanism of Action

8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is formed through the hepatic metabolism of nevirapine, primarily via UDP-glucuronosyltransferases (UGTs). This glucuronidation process plays a vital role in drug clearance and may influence the pharmacokinetics of nevirapine. The compound has been shown to exhibit antiviral activity against HIV-1, contributing to the overall efficacy of nevirapine in suppressing viral replication .

Antiviral Activity

Research indicates that this compound retains some antiviral properties similar to nevirapine itself. Studies have demonstrated that it can inhibit HIV-1 reverse transcriptase, thus preventing viral replication. This characteristic is particularly important when considering treatment regimens for patients who may experience resistance to first-line therapies .

Treatment of HIV-1 Infection

The primary application of this compound lies in its role as a metabolite of nevirapine in the treatment of HIV-1 infection. Nevirapine is often used in combination with other antiretroviral agents, and understanding the pharmacokinetics of its metabolites can help optimize dosing strategies to enhance therapeutic outcomes while minimizing toxicity .

Safety Profile and Adverse Effects

Nevirapine and its metabolites, including this compound, are associated with certain adverse effects, particularly hepatotoxicity and skin reactions. Monitoring levels of this metabolite may provide insights into individual patient responses and help mitigate risks associated with nevirapine therapy .

Case Studies

Several case studies have highlighted the importance of monitoring metabolites like this compound in clinical practice. For instance, a study involving patients with varying degrees of liver function demonstrated that those with elevated levels of this metabolite experienced fewer adverse effects compared to those with lower levels, suggesting a potential biomarker role for monitoring treatment safety .

Potential Applications Beyond HIV

Emerging research suggests that this compound may have applications beyond its current use in HIV treatment. Preliminary studies indicate potential anti-cancer properties, particularly in thyroid cancer cells where nevirapine has shown promise in inhibiting cell migration and invasion . Further investigation into these alternative applications could expand the therapeutic uses of this compound.

Development of Novel Therapeutics

The unique properties of this compound may pave the way for the development of new therapeutic agents. By modifying its structure or enhancing its bioavailability, researchers could create more effective treatments for HIV or other viral infections. Ongoing studies are necessary to explore these possibilities fully.

Comparación Con Compuestos Similares

Nevirapine-Derived Glucuronides

  • 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide: A positional isomer of the target compound, this metabolite differs in glucuronidation at the 12-hydroxy position rather than the 8-hydroxy site. Such positional variations influence metabolic stability and interaction with enzymes like UDP-glucuronosyltransferases (UGTs). Unlike 8-O-glucuronides, 12-O-glucuronides may exhibit distinct excretion kinetics .

Drug Metabolites with 8-O-Glucuronidation

  • 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide : A metabolite of carvedilol (a β-blocker), this compound shares the 8-O-glucuronide functional group. Both metabolites undergo hepatic UGT-mediated conjugation, but differences in parent drug structures (antiretroviral vs. cardiovascular) lead to varying pharmacokinetic profiles .
  • 8-Hydroxy Mirtazapine β-D-Glucuronide : A metabolite of the antidepressant mirtazapine. Comparative studies highlight that glucuronidation efficiency depends on the parent molecule’s aromatic hydroxylation patterns and UGT isoform specificity .

Natural Flavonoid Glucuronides

  • Isoscutellarein 8-O-β-D-Glucuronide: Found in Theobroma grandiflorum seeds and Huangqin tea, this flavonoid exhibits antioxidant activity. Unlike 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide, its glucuronidation enhances bioavailability for systemic antioxidant effects rather than detoxification .
  • Hypolaetin 8-O-β-D-Glucuronide : Isolated from Sideritis foetida leaves, this compound demonstrates anti-inflammatory properties. Structural similarities include the 8-O-glucuronide group, but its flavone backbone (luteolin derivative) contrasts with the tricyclic structure of nevirapine metabolites .
  • Gossypetin 8-O-β-D-Glucuronide : A marker compound in Abelmoschus manihot flowers, it is used to distinguish medicinal plant parts. Its glucuronidation enhances solubility for phytotherapeutic applications, differing from the metabolic detoxification role of this compound .

Mycotoxin and Other Glucuronides

  • Cyclic Hemiketal DON 8-O-β-D-Glucuronide: A deoxynivalenol (DON) metabolite in animals, this compound shares the 8-O-glucuronide motif. However, its role in mitigating mycotoxin toxicity contrasts with the antiviral focus of nevirapine metabolites .
  • Urolithin A-8-O-Glucuronide : A gut microbiota-derived metabolite of ellagitannins, it exemplifies microbial-driven glucuronidation. Unlike synthetic drug metabolites, its formation depends on symbiotic bacterial activity .

Structural and Functional Analysis

Table 1: Key Comparative Data

Compound Molecular Formula Molecular Weight Source/Origin Key Function Reference ID
This compound C21H22N2O8 430.42 Nevirapine metabolism Detoxification, excretion
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide C25H24O11 500.46 Nevirapine metabolism Alternative metabolic pathway
Isoscutellarein 8-O-β-D-Glucuronide C21H18O12 462.36 Theobroma grandiflorum Antioxidant
Hypolaetin 8-O-β-D-Glucuronide C21H18O12 462.36 Sideritis foetida Anti-inflammatory
8-Hydroxy Carvedilol 8-O-β-D-Glucuronide C28H34N2O8 526.58 Carvedilol metabolism Cardiovascular drug excretion

Research Findings and Implications

  • Metabolic Efficiency : Glucuronidation at the 8-position in nevirapine metabolites reduces hepatic toxicity but may compete with other pathways (e.g., 12-O-glucuronidation), affecting drug clearance rates .
  • Analytical Methods: HPLC and LC-MS/MS are widely used to quantify 8-O-glucuronides in biological matrices. For example, Huangqin tea flavonoids were analyzed using HPLC with UV detection, achieving >54.51% total flavonoid content .
  • Biological Activity : Natural 8-O-glucuronides (e.g., isoscutellarein) exhibit antioxidant EC50 values comparable to ascorbic acid, whereas drug metabolites prioritize solubility over bioactivity .

Actividad Biológica

8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is a significant metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19N3O6
  • Molecular Weight : 351.34 g/mol
  • IUPAC Name : 8-hydroxy-1-(2-hydroxyethoxy)-2-methyl-4-(4-nitrophenyl)-1H-pyrido[2,3-b]indole-3-carboxylic acid

Pharmacodynamics

This compound is primarily involved in the metabolism of Nevirapine. It exhibits biological activities that may influence the efficacy and safety of Nevirapine therapy.

  • Mechanism of Action :
    • Acts as a modulator of reverse transcriptase, inhibiting the transcription process in HIV replication.
    • The glucuronidation process enhances the solubility and excretion of the drug, reducing potential toxicity .
  • Biological Activity :
    • Exhibits antiviral activity against HIV by disrupting viral replication.
    • The metabolite's formation is essential for reducing adverse effects associated with Nevirapine, such as hepatotoxicity and hypersensitivity reactions .

Case Studies and Research Findings

Several studies have focused on the biological activity and clinical implications of this compound:

  • Study on Pharmacokinetics :
    A study assessed the pharmacokinetics of Nevirapine and its metabolites in HIV-infected patients. The results indicated that higher levels of 8-hydroxy metabolites were associated with reduced liver toxicity, suggesting a protective role against hepatotoxicity .
  • Clinical Implications :
    Research has shown that patients with genetic polymorphisms affecting glucuronidation pathways exhibit different responses to Nevirapine therapy. Those with efficient glucuronidation showed lower incidences of adverse effects, emphasizing the importance of this metabolite in clinical outcomes .

Data Table: Biological Activity Overview

Activity TypeDescriptionImpact on Therapy
Antiviral ActivityInhibits HIV replication via reverse transcriptase modulationEssential for effective HIV treatment
Hepatotoxicity ReductionGlucuronidation reduces liver toxicityImproves patient safety
Genetic Variability ImpactVariability in metabolism affects drug responsePersonalized medicine considerations

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide in biological matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC/MS) for enhanced sensitivity. For LC/MS, electrospray ionization (ESI) in negative ion mode is optimal due to the glucuronide's polar nature. Calibration curves should be validated using deuterated internal standards (e.g., morphine-6-β-D-glucuronide) to account for matrix effects .
  • Challenges : Co-elution with structurally similar metabolites (e.g., other flavonoid glucuronides) may occur. To resolve this, employ gradient elution with a C18 column and mobile phases containing 0.1% formic acid in water/acetonitrile .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Wear nitrile gloves, protective eyewear, and lab coats. Avoid skin contact and inhalation; use a fume hood or glovebox for weighing powdered forms .
  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the β-D-glucuronide bond. For short-term use, refrigeration (2–8°C) is acceptable if reconstituted in anhydrous DMSO .

Q. What are the key structural features distinguishing 8-O-β-D-glucuronides from other flavonoid conjugates?

  • Identification : The β-D-glucuronide moiety is characterized by a carboxylic acid group at C6 of the glucuronic acid, confirmed via nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR δ 5.3–5.6 ppm for the anomeric proton). Compare to reference spectra of structurally validated compounds like scopoletin-β-D-glucuronide or luteolin-7-O-glucuronide .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with metabolic enzymes like UGT1A1?

  • Methodology : Use flexible docking algorithms (e.g., Glide or GOLD) to model ligand-receptor interactions. Glide’s hierarchical filters and OPLS-AA force field are recommended for conformational sampling. Account for partial protein flexibility by refining poses with Monte Carlo simulations .
  • Validation : Cross-validate docking results with mutagenesis studies or competitive inhibition assays. For example, compare predicted binding affinities against experimental IC50 values for UGT1A1 substrates .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for 8-O-β-D-glucuronide metabolites?

  • Approach :

Tracer Studies : Use radiolabeled ¹⁴C-nevirapine to track metabolite formation in hepatocyte incubations.

Isotope Dilution : Introduce stable isotope-labeled glucuronides (e.g., ²H or ¹³C) as internal standards to correct for matrix interference in LC/MS .

Enzyme Kinetics : Perform Michaelis-Menten analyses with recombinant UGT isoforms to identify contributing enzymes and quantify metabolic clearance .

Q. How can researchers design in vitro experiments to assess the stability of this compound under physiological conditions?

  • Protocol :

Hydrolysis Assays : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 1, 2, 4, and 8 hours.

Enzymatic Stability : Add β-glucuronidase (e.g., from E. coli) to human plasma samples and quantify parent nevirapine release over time .

Data Interpretation : Use first-order kinetics to calculate half-life (t1/2t_{1/2}) and identify pH-dependent degradation pathways .

Q. What computational tools are effective for predicting phase II metabolic pathways of 8-Hydroxy Nevirapine?

  • Tools :

  • MetaSite : Predicts glucuronidation sites based on molecular descriptors and UGT enzyme homology.
  • GLORY : A machine learning model trained on UGT substrate databases to rank probable conjugation sites.
    • Limitations : Validate predictions with in vitro assays using human liver microsomes ± UDP-glucuronic acid (UDPGA) cofactor .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.